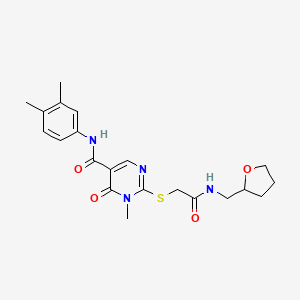

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

N-(3,4-Dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a dihydropyrimidine derivative featuring a substituted phenyl group (3,4-dimethylphenyl), a methyl group at position 1, and a thioether-linked tetrahydrofuran-2-yl methyl amino moiety. The tetrahydrofuran substituent may enhance solubility and metabolic stability compared to more lipophilic analogs, though empirical data on this compound remains unreported in the provided evidence.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-13-6-7-15(9-14(13)2)24-19(27)17-11-23-21(25(3)20(17)28)30-12-18(26)22-10-16-5-4-8-29-16/h6-7,9,11,16H,4-5,8,10,12H2,1-3H3,(H,22,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIDFEFYOGJOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3CCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide, with CAS number 894045-26-2, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. The structure includes a pyrimidine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O4S |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 894045-26-2 |

Recent studies indicate that compounds with similar structures may exhibit various modes of action, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cell proliferation and metabolism.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains, suggesting potential as antimicrobial agents.

- Anticancer Properties : Compounds targeting cancer cell lines have been identified, with mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2... exhibit varying degrees of antimicrobial activity. For instance, one study reported a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria comparable to conventional antibiotics like ciprofloxacin .

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy. In particular:

- Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). Results showed significant growth inhibition with an IC50 value indicating potent activity .

Case Studies

- Study on Anticancer Effects : A study investigated the effects of a related compound on MDA-MB-231 cells. The treatment resulted in a notable reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of similar pyrimidine derivatives against several pathogenic fungi and bacteria. The findings suggested that these compounds could serve as effective alternatives to existing antifungal treatments .

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) in the molecule is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Room temperature, 24h | H₂O₂ (30%) | Sulfoxide derivative | 65% | |

| 50°C, 12h | m-CPBA | Sulfone derivative | 78% |

- Mechanism : The oxidation proceeds via electrophilic attack on sulfur, forming intermediate sulfoxides that further oxidize to sulfones under stronger conditions .

Hydrolysis of Amide and Ester Groups

The carboxamide and adjacent oxo groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

- Key Insight : Hydrolysis of the amide group is slower compared to ester groups due to resonance stabilization .

Pyrimidine Ring Functionalization

The pyrimidine core participates in electrophilic substitution and nucleophilic addition reactions.

Electrophilic Substitution

Chlorination and nitration occur at the electron-rich C4 position:

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | C4 | 4-Chloro derivative | 52% | |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro derivative | 48% |

Nucleophilic Addition

The C2 carbonyl reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

Tetrahydrofuran Moiety Reactivity

The tetrahydrofuran (THF) ring undergoes ring-opening reactions under acidic conditions or participates in hydrogen bonding due to its oxygen atom:

| Reaction | Conditions | Products | Application | Source |

|---|---|---|---|---|

| Acidic Ring-Opening | H₂SO₄, 80°C | Linear diol derivative | Solubility enhancement | |

| Hydrogen Bonding | Aqueous solution | Stabilized conformers | Affects crystallinity |

Catalytic Modifications

The compound acts as a substrate in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst | Ligand | Outcome | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | - | Biaryl derivatives (C5 position) | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | N-alkylation of pyrimidine |

Stability and Degradation

Comparison with Similar Compounds

Table 1: Comparison of Key Dihydropyrimidine Derivatives

Key Observations :

Aryl Substitution: Methoxy or bromo-methoxy groups () correlate with stronger TP inhibition (IC50 ~80 nM) compared to unsubstituted phenyl derivatives (IC50 ~424 nM) .

Thioether Modifications: The tetrahydrofuran-2-yl methyl amino group in the target compound introduces a polar, oxygen-rich moiety, likely enhancing water solubility over acetylphenyl () or thiophenyl () analogs.

Carboxamide Tail : Fluorophenyl substituents () are common bioisosteres but may alter binding affinity compared to dimethylphenyl due to electronic effects.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this pyrimidine-based compound?

Answer:

The synthesis typically involves multi-step reactions:

- Condensation reactions to form the pyrimidine core, often using thiourea derivatives and β-ketoesters under acidic conditions .

- Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor (e.g., 2-chloroethyl derivatives) .

- Amidation using coupling agents like EDCI/HOBt to attach the tetrahydrofuran-methylamine moiety to the carboxylate group .

Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC or LC-MS.

Basic: What analytical techniques are critical for structural characterization?

Answer:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., using SHELXL for refinement ).

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions, with NOESY confirming spatial arrangements of methyl and tetrahydrofuran groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Confirms functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) .

Advanced: How can computational modeling optimize the synthesis route for this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity for pyrimidine ring formation .

- Machine learning (ML) models trained on analogous pyrimidine syntheses can screen solvent/base combinations to maximize yield .

- Molecular docking identifies steric clashes in intermediates, guiding the design of bulky substituents to avoid side reactions .

Advanced: How should researchers address contradictions in reported bioactivity data for structural analogs?

Answer:

- Validate assay conditions : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to rule out concentration-dependent effects .

- Structural validation : Re-analyze analogs via X-ray or NMR to confirm purity and stereochemistry discrepancies .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replace tetrahydrofuran with piperidine) to assess impact on target binding .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrimidine C=O) .

- Free-Wilson analysis : Quantify contributions of methyl and thioether groups to activity using regression models .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Answer:

- Disorder in flexible groups : The tetrahydrofuran ring may exhibit positional disorder. Apply SHELXL’s PART and SIMU instructions to model alternative conformations .

- Weak diffraction : Use synchrotron radiation for small crystals (<0.1 mm) and enhance data completeness with multi-axis φ scans .

- Hydrogen atom placement : Refine riding models with isotropic displacement parameters (Uiso = 1.2Ueq of parent atom) .

Basic: How is the stability of this compound assessed under varying experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C indicates thermal stability) .

- pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .

- Light sensitivity : Expose to UV (254 nm) and visible light, comparing NMR spectra pre/post exposure .

Advanced: What methodologies are used to identify biological targets and mechanisms of action?

Answer:

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes and assessing resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.